![molecular formula C25H35NO4 B14787629 7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B14787629.png)
7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by its complex molecular arrangement, which includes multiple hydroxyl groups, a phenyl ring, and an amide linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide involves several steps, starting from readily available starting materials. The key steps include:
Formation of the cyclopentyl ring: This can be achieved through a Diels-Alder reaction, followed by selective hydroxylation.
Introduction of the phenylpent-1-enyl group: This step involves a Wittig reaction to form the enyl group, followed by a Friedel-Crafts acylation to introduce the phenyl ring.
Amide formation: The final step involves the coupling of the cyclopentyl intermediate with N-ethylhept-5-enamide using standard amide coupling reagents such as EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis platforms can further enhance the efficiency and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions
7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as PCC or KMnO4.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane, KMnO4 in aqueous solution.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nitration with HNO3 and H2SO4, halogenation with Br2 in CCl4.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of ocular hypertension and glaucoma.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a key role in inflammation and cancer.
Comparación Con Compuestos Similares
Similar Compounds
Bimatoprost: A prostaglandin analog used in the treatment of glaucoma.
Latanoprost: Another prostaglandin analog with similar applications.
Travoprost: A prostaglandin analog used for reducing intraocular pressure.
Uniqueness
7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide is unique due to its specific structural features, such as the presence of multiple hydroxyl groups and a phenyl ring, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C25H35NO4 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide |
InChI |
InChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,21-24,28-29H,2,4,9,12-15,18H2,1H3,(H,26,30) |
Clave InChI |
OZCBJWOYRKMMPF-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(=O)CCC2=CC=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B14787547.png)
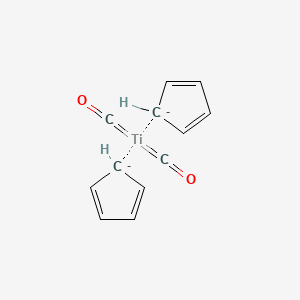
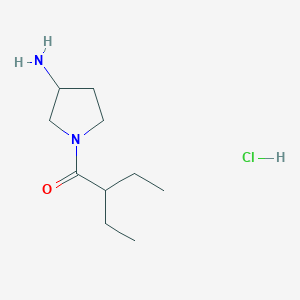
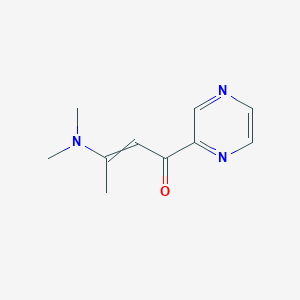
![zinc;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14787570.png)
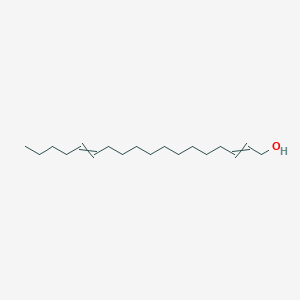

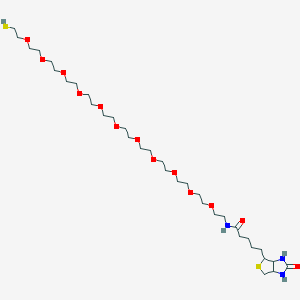
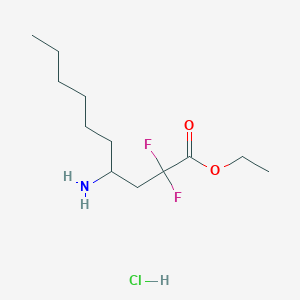

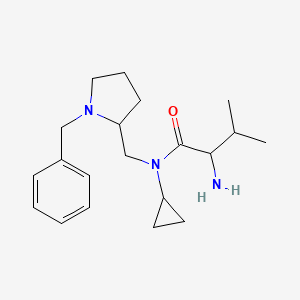
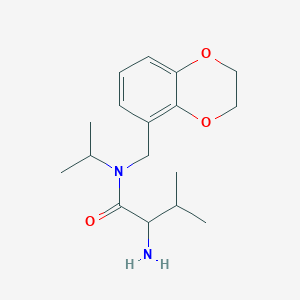
![Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14787617.png)
![1-[4-Ethynyl-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14787625.png)
